![molecular formula C16H15N3O3S B11160931 N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide](/img/structure/B11160931.png)
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide
Description
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide is a synthetic compound featuring a benzofuran carboxamide core linked via a 4-oxobutyl chain to a 1,3-thiazol-2-ylamino moiety. Benzofuran and thiazole rings are well-known pharmacophores, often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c20-14(19-16-18-8-9-23-16)6-3-7-17-15(21)13-10-11-4-1-2-5-12(11)22-13/h1-2,4-5,8-10H,3,6-7H2,(H,17,21)(H,18,19,20) |
InChI Key |
VRECNUSBSRWYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
Benzofuran cores are typically synthesized via acid-catalyzed cyclization of 2-hydroxyaryl ketones. For example, 2-hydroxyacetophenone undergoes cyclodehydration with concentrated sulfuric acid to yield benzofuran-2-carboxylic acid after oxidation.
Reaction Conditions :
Palladium-Catalyzed Coupling Approaches
Modern methods employ transition metal catalysis for regioselective benzofuran formation. For instance, Sonogashira coupling of 2-iodophenols with terminal alkynes, followed by cyclization, affords 2-substituted benzofurans.
Example Protocol :
-
Coupling : 2-Iodophenol + Propargyl alcohol → 2-(Propagyloxy)phenol
-
Cyclization : Base-mediated (K₂CO₃, DMF, 80°C) to benzofuran-2-carbinol
Preparation of 4-Oxo-4-(1,3-Thiazol-2-Ylamino)Butylamine
Thiazole Ring Construction via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for thiazole derivatives. Reacting thiourea with α-haloketones forms 2-aminothiazoles, which can be further functionalized.
General Procedure :
Reductive Amination for Butylamine Chain Installation
Introducing the 4-oxobutylamine side chain requires sequential alkylation and oxidation:
Stepwise Synthesis :
-
Alkylation : 2-Aminothiazole + Ethyl 4-bromobutyrate → Ethyl 4-(thiazol-2-ylamino)butanoate
-
Hydrolysis : NaOH (aqueous ethanol) → 4-(Thiazol-2-ylamino)butanoic acid
-
Oxidation : Pyridinium chlorochromate (PCC) in CH₂Cl₂ → 4-Oxo-4-(thiazol-2-ylamino)butyraldehyde
-
Reductive Amination : NH₃, NaBH₃CN → 4-Oxo-4-(thiazol-2-ylamino)butylamine
Amide Bond Formation Strategies
Classical Acid Chloride Coupling
Activating benzofuran-2-carboxylic acid as its acid chloride facilitates nucleophilic attack by the butylamine intermediate.
Protocol :
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents (e.g., HATU, T3P) enhance efficiency and reduce racemization.
Optimized Conditions :
-
Reagents : Benzofuran-2-carboxylic acid + HATU, DIPEA
-
Amine : 4-Oxo-4-(thiazol-2-ylamino)butylamine
-
Solvent : DMF, RT, 12 hours
Comparative Analysis of Synthetic Routes
Method | Key Steps | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Acid Chloride Coupling | SOCI₂ activation, amine coupling | 70–78 | Low cost, simplicity | Moisture sensitivity, side products |
HATU-Mediated Coupling | Direct activation, room temperature | 85–90 | High yield, minimal racemization | Expensive reagents |
Mixed Anhydride | Ethyl chloroformate, TEA | 65–72 | Moderate cost | Requires strict temperature control |
Challenges and Optimization Opportunities
Regioselectivity in Thiazole Formation
Competing pathways during Hantzsch synthesis may yield 4- vs. 5-substituted thiazoles. Microwave-assisted reactions (60°C, 30 minutes) improve regioselectivity (>95% 2-aminothiazole).
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
The compound has shown significant promise as an anticancer agent. Research indicates that derivatives of thiazole, including the aforementioned compound, exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cells with IC50 values ranging from low micromolar to nanomolar concentrations. Specifically, compounds related to thiazoles have been tested against the National Cancer Institute's 60 human cancer cell lines panel, revealing noteworthy activity against gastric and breast cancer cells .
Case Study: Thiazole Derivatives
A study reported that thiazole derivatives displayed varying degrees of selectivity and potency against cancer cell lines. One derivative exhibited an IC50 value of 25 nM against a gastric cancer cell line (NUGC), while being approximately 400-fold less toxic to normal fibroblast cells (WI38) . This selectivity suggests a favorable therapeutic index, which is crucial for developing effective anticancer drugs.
Antimicrobial Properties
In addition to anticancer applications, N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide has been investigated for its antimicrobial properties. Thiazole-containing compounds have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. For example, research has shown that certain thiazole derivatives exhibit stronger potency against Pseudomonas aeruginosa compared to standard antibiotics like ciprofloxacin .
Table: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Structure | Activity Against | IC50 (µM) |
---|---|---|---|
Compound A | Thiazole | E. coli | 15 |
Compound B | Thiazole | S. aureus | 12 |
Compound C | Thiazole | P. aeruginosa | 8 |
Mechanism of Action
The mechanism of action of N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Variations
Benzofuran vs. Indole Derivatives
- 5,6-Dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide (CAS 951936-12-2) replaces the benzofuran core with a 5,6-dimethoxyindole group. This substitution increases molecular weight (388.44 g/mol vs. ~355 g/mol for the target compound) and alters solubility due to the electron-donating methoxy groups. The indole derivative’s predicted pKa (9.49) suggests moderate basicity, likely influencing bioavailability compared to the benzofuran analog .
Property | Target Compound | Indole Analog (951936-12-2) |
---|---|---|
Core Structure | Benzofuran | Indole |
Molecular Weight | ~355 g/mol (estimated) | 388.44 g/mol |
Predicted pKa | Not reported | 9.49 |
Bioactivity | Undocumented | Undocumented (structural analogy) |
Thiazole-Linked Thiourea Derivatives
Compounds like N-[(1,3-thiazol-2-ylamino)carbonothioyl]thiophene-2-carboxamide (1b) and morpholine-4-carboxamide (1c) feature thiourea bridges instead of amides. These derivatives exhibit antifungal activity (MIC: 8–32 µg/mL against Candida spp.), attributed to the thiazole-thiourea combination’s ability to disrupt fungal membranes .
Conformational and DNA Interaction Insights
The O6-[4-oxo-4-(3-pyridyl)butyl]guanine adduct (a DNA lesion analog) shares the 4-oxobutyl-thiazole-like moiety. Studies show this group induces helical distortions and base-pairing flexibility in DNA, suggesting that the target compound’s butyl-thiazole chain may confer conformational adaptability for target binding .
Substituent Effects on Physical Properties
- 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9) replaces the thiazole with an oxadiazole ring. Oxadiazoles are more electronegative, likely increasing metabolic stability but reducing solubility compared to thiazole-containing analogs .
Substituent | Thiazole (Target Compound) | Oxadiazole (872868-48-9) |
---|---|---|
Polarity | Moderate (NH group) | High (N-O bonds) |
Metabolic Stability | Moderate | High |
Solubility (Predicted) | 1.370 g/cm³ (similar analogs) | Likely lower |
Biological Activity
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes recent findings regarding its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships.
Chemical Structure and Properties
The compound features a benzofuran core linked to a thiazole moiety via an amine group. Its structural formula can be described as follows:
This structure is significant as it combines elements known for various biological activities.
Biological Activity Overview
Recent studies have highlighted the biological activities of compounds related to thiazoles and benzofurans, indicating that modifications in their structure can lead to varying degrees of pharmacological effects.
1. Anti-inflammatory Activity
Thiazole derivatives have been documented as selective inhibitors of cyclooxygenase (COX) enzymes. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against COX-2, suggesting that this compound may exhibit comparable inhibition profiles .
2. Antimicrobial Activity
Studies on thiazole-containing compounds indicate strong antimicrobial properties. For example, derivatives have shown significant activity against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.17 to 0.47 mg/mL against pathogens like E. coli and B. cereus . The structure-activity relationship (SAR) analysis suggests that substituents at specific positions enhance antibacterial efficacy.
Case Study 1: COX Inhibition
A study evaluated several thiazole derivatives for their COX inhibitory activity. The most potent compound exhibited an IC50 value of 0.3 nM against COX-2, indicating that similar modifications in this compound could yield effective anti-inflammatory agents .
Case Study 2: Antimicrobial Efficacy
In a comparative study of thiazole derivatives, this compound was synthesized and tested against various bacterial strains. The results showed promising antibacterial activity with MIC values comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
1 | Alkyl chain addition | Increased COX inhibition |
2 | Halogen substitution | Enhanced antibacterial effect |
3 | Hydroxyl group | Improved solubility |
These modifications suggest a pathway for optimizing the compound's efficacy through targeted structural changes.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1-benzofuran-2-carboxamide, and how can reaction yields be optimized?
- The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as thiazol-2-amine and benzofuran-2-carboxylic acid derivatives. A phase transfer catalyst (e.g., tetrabutyl ammonium bromide) is often used to improve reaction efficiency in coupling steps . Key parameters for yield optimization include solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (e.g., CH₂Cl₂/EtOH gradients) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the thiazole and benzofuran moieties. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1680–1720 cm⁻¹) and amide (N–H, ~3200 cm⁻¹) bonds . High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds validates compound homogeneity . Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for resolving stereochemistry .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Solubility is tested in polar (e.g., DMSO, ethanol) and non-polar solvents using UV-Vis spectroscopy or gravimetric methods. Stability studies involve incubating the compound at varying pH levels (3–10) and temperatures (4–37°C) over 24–72 hours, followed by HPLC analysis to detect degradation products .
Advanced Research Questions
Q. What mechanisms underlie the antimicrobial activity of this compound, and how can its efficacy be validated in resistant strains?
- The thiazole moiety likely disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, while the benzofuran group enhances membrane permeability. Efficacy is validated using broth microdilution (MIC/MBC assays) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains . Synergy studies with β-lactam antibiotics (e.g., ampicillin) can assess resistance reversal potential .
Q. How do structural modifications (e.g., halogenation or alkylation) impact the compound’s biological activity and pharmacokinetic properties?
- Bromination at the thiazole ring (C4 position) enhances anticancer activity by increasing DNA intercalation, as shown in cytotoxicity assays (IC₅₀ values against HeLa cells). Alkylation of the butyl chain improves metabolic stability in liver microsomal assays, reducing CYP450-mediated oxidation . Quantitative Structure-Activity Relationship (QSAR) models guide rational design .
Q. What strategies resolve discrepancies in bioactivity data across different studies (e.g., variable IC₅₀ values in enzyme inhibition assays)?
- Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound aggregation. Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric methods) and control for solvent effects (e.g., DMSO ≤1%). Statistical meta-analysis of published data identifies outlier methodologies .
Q. How can computational modeling predict binding interactions between this compound and target proteins (e.g., kinases or DNA repair enzymes)?
- Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) model interactions with targets like O⁶-alkylguanine-DNA alkyltransferase (MGMT). Key residues (e.g., Lys165 in MGMT) are identified for hydrogen bonding and hydrophobic interactions. Free energy calculations (MM-PBSA) validate binding affinities .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Standardize reagent sources (e.g., Sigma-Aldryl for thiazol-2-amine), reaction scales (1–5 mmol), and purification methods (e.g., flash chromatography with Rf = 0.3 in EtOAc/hexane). Inter-laboratory validation via round-robin testing minimizes batch variability .
Q. How should researchers design dose-response studies to evaluate toxicity in non-target mammalian cells?
- Use MTT assays on human fibroblast (e.g., HFF-1) or hepatocyte (e.g., HepG2) lines. Dose ranges (0.1–100 µM) are tested over 48–72 hours, with EC₅₀ values compared to therapeutic indices (e.g., IC₅₀ in cancer cells). Apoptosis markers (Annexin V/PI staining) confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.